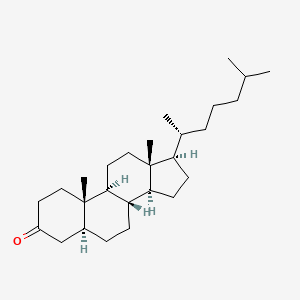

5alpha-Cholestan-3-one

Description

Properties

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESKGJQREUXSRR-UXIWKSIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016294 | |

| Record name | 5alpha-Cholestan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-88-1 | |

| Record name | 5α-Cholestan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pha-Cholestanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Cholestan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5alpha-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128 - 130 °C | |

| Record name | 5alpha-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological role of 5alpha-Cholestan-3-one in mammalian metabolism.

The Metabolic Intermediary: 5 -Cholestan-3-one in Mammalian Sterol Flux

Executive Summary

5

For drug development professionals and lipidomics researchers, 5

Biochemistry & Biosynthesis: The Saturation Pathway

The formation of 5

The Canonical Pathway

Unlike the primary bile acid pathway which initiates with 7

-

Oxidation/Isomerization: Cholesterol is converted to 4-Cholesten-3-one by

-hydroxy- -

5

-Reduction (The Core Step): 4-Cholesten-3-one is reduced to 5 -

Reduction to Alcohol: 5

-C3O is rapidly reduced to Cholestanol (

Enzymatic Specificity

The conversion of 4-cholesten-3-one to 5

Figure 1: The canonical mammalian pathway for the biosynthesis of Cholestanol via the 5

Pathological Significance: The CTX Connection

While 5

Mechanism of Accumulation

CTX is caused by a deficiency in mitochondrial CYP27A1 (Sterol 27-hydroxylase). This enzyme is required for the acidic pathway of bile acid synthesis.

-

The Blockade: In the absence of CYP27A1, the side-chain oxidation of cholesterol is stalled.

-

The Shunt: The regulatory feedback loop (via FXR/LXR) detects low bile acids and upregulates cholesterol synthesis and 7

-hydroxylase (CYP7A1). -

The Consequence: Excess cholesterol and 7

-hydroxy-4-cholesten-3-one are diverted into the cholestanol pathway.[1] This leads to supraphysiological levels of 5

Biological Toxicity

Emerging research suggests 5

-

Membrane Biophysics: Like cholestanol, 5

-C3O packs more tightly than cholesterol in phospholipid bilayers due to the saturated steroid nucleus. This increases membrane order (rigidity), potentially impairing membrane protein function [2]. -

Neuromuscular Junction (NMJ): Studies indicate that 5

-C3O can alter synaptic vesicle cycling.[2] At nanomolar concentrations, it has been observed to reduce the amplitude of evoked endplate currents (EPCs) and slow the exocytosis rate of synaptic vesicles, likely by altering lipid raft dynamics at the presynaptic membrane [3].

Analytical Methodology: Validated LC-MS/MS Protocol

Challenge: 5

Reagents & Materials

-

Internal Standard (IS): 5

-Cholestan-3-one-d5 (or d7). Crucial for correcting derivatization efficiency. -

Derivatization Reagent: Girard Reagent P (1-(Carboxymethyl)pyridinium chloride hydrazide).

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow

| Step | Action | Technical Rationale (Why?) |

| 1. Extraction | Homogenize tissue/plasma (50 µL) in 500 µL Chloroform:MeOH containing 10 ng IS. Vortex 1 min, Centrifuge 10,000g. | Bligh-Dyer extraction isolates neutral sterols. Acidification is avoided here to prevent enolization or isomerization. |

| 2. Drying | Transfer lower organic phase to a fresh tube. Evaporate to dryness under | Removes organic solvents that might interfere with the aqueous derivatization reaction. |

| 3. Derivatization | Add 100 µL of Girard P solution (10 mg/mL in MeOH with 1% Formic Acid). Incubate at 60°C for 60 mins . | The acid catalyst promotes Schiff base formation between the C3-ketone and the hydrazine group of Girard P. |

| 4. Quenching | Add 100 µL water. | Stops the reaction and prepares the solvent composition for Reverse Phase LC injection. |

| 5. Analysis | Inject 10 µL into LC-MS/MS (ESI Positive). | The analyte now carries a permanent positive charge |

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 8 minutes.

-

Transitions (MRM):

-

Analyte (5

-C3O-GP): Precursor -

IS (d5-C3O-GP): Precursor

525.4

-

Figure 2: Derivatization-based workflow for high-sensitivity quantification of 5

Data Interpretation & Quality Control

When analyzing 5

Reference Ranges (Human Plasma)

-

Healthy Controls: < 50 ng/mL (Often near LOQ without derivatization).

-

CTX Patients: 500 - 5000 ng/mL (Significant elevation).

-

5

-Reductase Deficiency: Undetectable (Theoretical, though rarely measured as diagnosis relies on T/DHT ratios).

Troubleshooting Common Artifacts

-

Isobaric Interference: 4-Cholesten-3-one (the precursor) has the same mass (

Da) as 5-

Differentiation: They must be chromatographically separated. 5

-C3O elutes later than 4-cholesten-3-one on C18 columns due to the planar saturated ring system interacting more strongly with the stationary phase.

-

-

Autoxidation: Cholesterol can autoxidize to 7-ketocholesterol, but rarely to 3-ketones ex vivo. However, improper storage can lead to bacterial conversion of cholesterol to 4-cholesten-3-one (via cholesterol oxidase-like activity). Use antimicrobial agents (e.g., azide) if storing plasma at 4°C.

References

-

Salen, G., et al. (1975). "Biosynthesis of cholestanol in cerebrotendinous xanthomatosis." Journal of Clinical Investigation.

-

Björkhem, I., et al. (2001). "On the mechanism of cerebral accumulation of cholestanol in patients with cerebrotendinous xanthomatosis." Proceedings of the National Academy of Sciences.

-

Kasimov, M. R., et al. (2015). "Effects of 5

-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction." Biochimica et Biophysica Acta (BBA) - Biomembranes. -

Griffiths, W. J., & Wang, Y. (2011). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews.

A Senior Application Scientist's Guide to Procuring 5alpha-Cholestan-3-one for Research & Development

Introduction: The Role of 5alpha-Cholestan-3-one in Scientific Discovery

5alpha-Cholestan-3-one (CAS No. 566-88-1), also known as 3-Keto-5α-cholestane, is a critical intermediate in cholesterol metabolism and a key molecule in various biological studies.[1] As a 3-oxo-5-alpha-steroid, it serves as a mammalian metabolite and is derived from 5alpha-cholestane.[2] Its importance in the scientific community, particularly for researchers in drug development, endocrinology, and metabolic diseases, cannot be overstated. It is utilized as a reference standard in analytical chemistry, a substrate in enzymatic assays, and a precursor in the synthesis of novel steroid-based therapeutic agents.

This guide provides an in-depth, field-proven perspective on navigating the commercial landscape for 5alpha-Cholestan-3-one. It is designed to empower researchers, scientists, and procurement specialists to make informed decisions, ensuring the acquisition of high-quality material suitable for rigorous scientific applications. We will delve into the nuances of supplier selection, quality assessment, and the practicalities of handling and experimental use.

The Commercial Supplier Landscape: A Comparative Analysis

Selecting a supplier is the foundational step in the procurement process. The choice impacts not only the quality and reproducibility of your experiments but also your budget and project timelines. The market for 5alpha-Cholestan-3-one includes large, well-known chemical suppliers as well as smaller, specialized manufacturers. Below is a comparative table of prominent vendors.

Table 1: Comparison of Commercial Suppliers for 5alpha-Cholestan-3-one

| Supplier | Typical Purity | Available Quantities | Key Documentation | Noteworthy Features |

| Sigma-Aldrich (Merck) | ≥97% (crystalline) | 1 g, 5 g | Certificate of Analysis (CoA), SDS | Extensive quality control data, strong global distribution, Quality Level 200 designation indicates suitability for general lab use. |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g | CoA (Specification Sheet), SDS[3][4] | Products were formerly part of the Alfa Aesar portfolio; known for a broad range of research chemicals.[5] |

| Cayman Chemical | ≥98% | 1 mg, 5 mg, 10 mg | CoA, GC/MS data | Specializes in lipids, biochemicals, and research reagents; often provides detailed analytical data. |

| Steraloids Inc. | Homogeneous (by TLC) | 0.01 g and up | Product Data Sheet | A specialized manufacturer with over 60 years of experience in synthesizing steroids for research.[6] |

| Clearsynth | >98% (by HPLC) | Custom quantities | CoA, MSDS | Leading manufacturer and exporter that can provide high-purity standards and custom synthesis.[7] |

| MedChemExpress | ≥98% | 10 mg, 50 mg, 100 mg | CoA, HPLC, NMR | Focuses on bioactive molecules for drug discovery, providing comprehensive analytical data.[8] |

| TargetMol | ≥98% | 10 mg, 50 mg, 100 mg | CoA, HPLC, NMR | Supplier of compounds for drug screening and research, with a focus on metabolic disease intermediates.[1] |

Disclaimer: Availability, purity, and documentation are subject to change. Always verify with the supplier before purchasing.

Strategic Procurement: A Researcher's Workflow

Acquiring a chemical reagent is more than just a transaction. It's a critical step in the experimental workflow. An error in procurement can lead to compromised data and lost time. The following workflow, grounded in experience, provides a self-validating system for purchasing 5alpha-Cholestan-3-one.

Caption: A three-phase workflow for the strategic procurement of research chemicals.

Expert Insights on the Workflow:

-

Causality in Documentation Review: The Certificate of Analysis (CoA) is paramount. It is your primary assurance of the material's identity and purity. For drug development or quantitative assays, a CoA that only states "Conforms to Structure" is insufficient. Demand a CoA with quantitative data (e.g., HPLC, GC, NMR purity). This validates the supplier's claims and provides a baseline for your own QC.

-

Trustworthiness through Internal QC: Never assume the supplier's CoA is infallible. A simple internal check, like a melting point determination (literature value: 128-130 °C), can quickly flag a potential issue. This step is a self-validating control that builds trust in your starting material. For high-stakes experiments, running a quick HPLC or NMR is a prudent investment.

Essential Protocols: Handling and Stock Solution Preparation

Proper handling and preparation are crucial for obtaining reliable and reproducible results. 5alpha-Cholestan-3-one is typically a white to off-white crystalline solid.[4]

4.1. Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always handle 5alpha-Cholestan-3-one in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, gloves, and a lab coat.[9]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9] For long-term stability, especially for stock solutions, storage at -20°C or -80°C is recommended.[1][8] Suppliers recommend storing the powder at -20°C for up to 3 years.[1]

-

Solubility: It is insoluble in water.[5] For biological experiments, solvents like Dimethyl Sulfoxide (DMSO) are commonly used. Solubility in DMSO is reported to be less than 10 mM, and sonication may be required to fully dissolve the compound.[1]

4.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a standard stock solution.

Materials:

-

5alpha-Cholestan-3-one (Molecular Weight: 386.65 g/mol )[7]

-

Anhydrous DMSO (Biotechnology Grade)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vial

-

Vortex mixer and/or sonicator

Methodology:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, you need to calculate the required mass:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 386.65 g/mol * 1000 mg/g = 3.87 mg

-

-

Weighing: Carefully weigh out approximately 3.87 mg of 5alpha-Cholestan-3-one using an analytical balance. Expert Tip: It is more accurate to weigh a slightly different amount (e.g., 4.10 mg) and adjust the solvent volume accordingly than to try and hit the exact target mass.

-

Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For example, if you weighed 4.10 mg, the required volume would be:

-

Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) * 1000 (mL/L)

-

Volume (mL) = [4.10 / 386.65] / 0.010 * 1000 = 1.06 mL

-

-

Solubilization: Tightly cap the vial and vortex thoroughly. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect for any remaining particulate matter.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[8]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C. Stock solutions stored at -80°C are reported to be stable for up to 2 years.[8]

Conclusion

The procurement of 5alpha-Cholestan-3-one, while seemingly routine, is a foundational element of sound scientific research. By adopting a strategic approach that emphasizes supplier diligence, comprehensive documentation review, and robust internal quality control, researchers can ensure the integrity of their starting materials. This guide provides the framework and field-proven insights to empower scientific professionals to navigate the commercial landscape with confidence, ultimately contributing to the reproducibility and success of their research and development endeavors.

References

-

ResearchGate. Studies on the Biosynthesis of 5α-Cholestan-3β-ol. [Link]

-

National Center for Biotechnology Information. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem. [Link]

Sources

- 1. 5α-Cholestan-3-one | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L08726.03 [thermofisher.com]

- 4. 5alpha-Cholestan-3-one, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 5alpha-Cholestan-3-one, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 5α-CHOLESTAN-3-ONE | Steraloids Inc. [steraloids.com]

- 7. clearsynth.com [clearsynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5α-Cholestan-3-one for Research and Development

Introduction: The Significance of 5α-Cholestan-3-one

5α-Cholestan-3-one, also known as coprostanone, is a crucial intermediate in cholesterol metabolism and a key starting material in the synthesis of various steroidal compounds.[1][2] Its rigid tetracyclic core and specific stereochemistry make it an invaluable tool for researchers in medicinal chemistry, endocrinology, and drug development. Applications range from studying the metabolic pathways of cholesterol-related diseases to serving as a precursor for novel therapeutic agents.[3] This document provides a detailed, field-proven protocol for the synthesis of 5α-Cholestan-3-one, emphasizing the chemical rationale behind each step to ensure reproducibility and high yield.

Strategic Overview: A Two-Step Synthetic Pathway

The most reliable and widely adopted synthesis of 5α-Cholestan-3-one from cholesterol proceeds via a two-step pathway. This strategy is predicated on first oxidizing the C3 hydroxyl group of cholesterol to a ketone, followed by the stereoselective reduction of the C5-C6 double bond.

Caption: High-level overview of the two-step synthesis of 5α-Cholestan-3-one.

Part 1: Oxidation of Cholesterol to Cholest-5-en-3-one

The initial and critical step involves the selective oxidation of the secondary alcohol at the C3 position of cholesterol to a ketone, yielding the intermediate, cholest-5-en-3-one. Several methods can achieve this transformation; however, the choice of oxidant is paramount to avoid unwanted side reactions and ensure a high yield of the desired enone.

Choosing the Right Oxidant: A Comparative Analysis

| Oxidizing Agent | Advantages | Disadvantages |

| Jones Reagent (CrO₃/H₂SO₄ in Acetone) | Potent, rapid, and cost-effective. | Highly acidic conditions can lead to side reactions; chromium waste is toxic. |

| Pyridinium Chlorochromate (PCC) | Milder conditions, highly selective for alcohols. | Stoichiometric use of chromium, potential for difficult purification. |

| Oppenauer Oxidation (Aluminum isopropoxide/Acetone) | Highly selective for secondary alcohols, mild conditions.[4] | Requires high temperatures and large excess of ketone acceptor.[5] |

For this protocol, we will detail the Jones Oxidation due to its efficiency and the well-established procedures for its use with cholesterol.[6] The acidic nature of the Jones reagent is a key consideration. While it can potentially lead to isomerization of the double bond, careful control of the reaction temperature and time minimizes this side reaction.

Mechanism of Jones Oxidation

The Jones oxidation proceeds through the formation of a chromate ester intermediate.[7][8] The alcohol attacks the chromium trioxide, and subsequent elimination, facilitated by a base (water), results in the formation of the ketone and a reduced chromium species.[8]

Caption: Simplified mechanism of Jones Oxidation.

Experimental Protocol: Jones Oxidation of Cholesterol

Materials:

-

Cholesterol

-

Acetone (anhydrous)

-

Jones Reagent (Chromic acid solution)

-

Isopropyl alcohol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve cholesterol in a minimal amount of anhydrous acetone.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Addition of Jones Reagent: While stirring vigorously, add the Jones Reagent dropwise to the cholesterol solution. The color of the solution will change from orange to a greenish-brown precipitate.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Quenching the Reaction: Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and a green precipitate of chromium salts is fully formed.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude cholest-5-en-3-one by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Part 2: Catalytic Hydrogenation of Cholest-5-en-3-one to 5α-Cholestan-3-one

The second step is the stereoselective reduction of the C5-C6 double bond of cholest-5-en-3-one to yield the desired 5α-cholestan-3-one. The stereochemistry at the C5 position is critical and is controlled by the choice of catalyst and reaction conditions.

Stereoselectivity in Catalytic Hydrogenation

The hydrogenation of the enone can lead to two diastereomers: 5α-cholestan-3-one and 5β-cholestan-3-one. The α-isomer is the thermodynamically more stable product. The use of platinum-based catalysts, particularly Adams' catalyst (PtO₂), is known to provide high stereoselectivity for the α-isomer.[3] This is attributed to the steric hindrance of the angular methyl group at C10, which directs the hydrogen addition from the less hindered α-face of the steroid.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Cholest-5-en-3-one

-

Ethyl acetate (anhydrous)

-

Adams' catalyst (Platinum(IV) oxide, PtO₂)

-

Hydrogen gas

-

Celite or a similar filter aid

Procedure:

-

Catalyst Activation: In a hydrogenation flask, suspend cholest-5-en-3-one and Adams' catalyst in anhydrous ethyl acetate.

-

Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed. This typically takes 2-4 hours.

-

Work-up:

-

Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Purification and Characterization: The crude 5α-cholestan-3-one is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cholesterol | C₂₇H₄₆O | 386.65 | 148-150 |

| Cholest-5-en-3-one | C₂₇H₄₄O | 384.64 | 128-130 |

| 5α-Cholestan-3-one | C₂₇H₄₆O | 386.65 | 128-130 |

Troubleshooting and Key Considerations

-

Incomplete Oxidation: If the oxidation step is sluggish, ensure the acetone is anhydrous and the Jones reagent is freshly prepared.

-

Low Stereoselectivity in Hydrogenation: The choice of solvent can influence the stereochemical outcome. Ethyl acetate is generally a good choice for favoring the 5α-isomer. Ensure the catalyst is active.

-

Safety: Jones reagent is a strong oxidant and is corrosive and toxic. Handle it with appropriate personal protective equipment in a well-ventilated fume hood. Hydrogen gas is flammable; ensure there are no ignition sources near the hydrogenation setup.

Conclusion

This detailed protocol provides a robust and reproducible method for the synthesis of 5α-cholestan-3-one. By understanding the underlying chemical principles of each step, researchers can confidently produce this valuable steroidal intermediate for a wide range of applications in the chemical and biomedical sciences.

References

-

PubChem. (n.d.). 5alpha-Cholestan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Oppenauer oxidation. Retrieved from [Link]

-

BYJU'S. (n.d.). Oppenauer Oxidation Mechanism. Retrieved from [Link]

-

Chen, W.-C., et al. (2007). Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples. Journal of Chromatography B, 858(1-2), 245-249. Retrieved from [Link]

Sources

- 1. 5α-Cholestan-3-one | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5alpha-Cholestan-3-one | 566-88-1 [smolecule.com]

- 4. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

Analytical methods for the quantification of 5alpha-Cholestan-3-one.

Application Note: Precision Quantification of 5alpha-Cholestan-3-one

Executive Summary

5alpha-Cholestan-3-one (Cholestanone) is a critical saturated steroid ketone, functioning as a metabolic intermediate in the degradation of cholesterol and a biomarker in cerebrotendinous xanthomatosis (CTX). Its quantification is analytically challenging due to its neutral charge (poor ESI ionization), lack of chromophores (poor UV detection), and the presence of isobaric isomers like 4-cholesten-3-one and 5beta-cholestan-3-one (coprostanone).

This guide details two validated workflows:

-

LC-ESI-MS/MS with Girard P Derivatization: The gold standard for high-sensitivity quantitation (picogram levels) in biological fluids.

-

GC-MS with MOX-TMS Derivatization: The robust method for structural confirmation and comprehensive sterol profiling.

Part 1: Analytical Strategy & Decision Matrix

The choice of method depends on the required sensitivity and the sample matrix.

| Feature | LC-ESI-MS/MS (Girard P) | GC-MS (MOX-TMS) |

| Primary Utility | High-throughput quantification, low-volume biofluids. | Structural isomer differentiation, broad sterol profiling. |

| Sensitivity (LOD) | < 10 pg/mL (Femtomolar range). | ~1-5 ng/mL. |

| Sample Prep | Simple derivatization (Charge-tagging). | Two-step derivatization (Protection + Volatilization). |

| Isomer Separation | Requires high-efficiency columns (Phenyl-Hexyl). | Excellent chromatographic resolution of 5 |

| Ionization | ESI+ (Enhanced by quaternary ammonium tag). | Electron Impact (EI). |

Part 2: LC-ESI-MS/MS Protocol (High Sensitivity)

Principle: Native 5alpha-cholestan-3-one is neutral and ionizes poorly in Electrospray Ionization (ESI). To overcome this, we utilize Girard’s Reagent P (GP) , a hydrazine reagent containing a quaternary ammonium group. GP reacts with the C3-ketone to form a water-soluble, permanently charged hydrazone, increasing MS signal intensity by 100-1000 fold.

Mechanism of Derivatization

Reagents & Materials

-

Analyte: 5alpha-Cholestan-3-one standard.[1]

-

Internal Standard (IS): d7-5alpha-cholestan-3-one or d7-cholesterol (if specific IS unavailable).

-

Derivatization Reagent: Girard’s Reagent P (10 mg/mL in methanol with 1% acetic acid).

-

Column: Waters CORTECS Phenyl-Hexyl (2.1 x 100 mm, 1.6 µm) or Phenomenex Kinetex C18.

Step-by-Step Workflow

-

Extraction:

-

Aliquot 100 µL plasma/serum.[2]

-

Add 10 µL Internal Standard (100 ng/mL).

-

Perform Liquid-Liquid Extraction (LLE) with 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min, centrifuge 10 min at 10,000g.

-

Collect supernatant and evaporate to dryness under nitrogen at 40°C.

-

-

Derivatization (Charge Tagging):

-

Reconstitute residue in 100 µL of Girard P solution (10 mg/mL in MeOH/1% Acetic Acid).

-

Incubate at 60°C for 60 minutes .

-

Note: Acid catalysis is required for hydrazone formation.

-

Evaporate solvent or dilute directly with mobile phase A (Water + 0.1% Formic Acid) to quench.

-

-

LC-MS/MS Conditions:

-

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

MS/MS Transitions (MRM)

The Girard P derivative adds a mass of 133.06 Da to the neutral molecule.

-

Precursor Ion [M]+:

-

Product Ions:

-

Quantifier:

(Neutral loss of Pyridine, -79 Da). -

Qualifier:

(Pyridinium ion).

-

| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Role |

| 5 | 519.7 | 440.7 | 35 | Quantifier |

| 519.7 | 80.0 | 55 | Qualifier | |

| IS-GP (d7-Analog) | 526.7 | 447.7 | 35 | Internal Std |

Part 3: GC-MS Protocol (Structural Confirmation)

Principle:

To prevent thermal degradation and enolization of the ketone, and to separate the 5

Step-by-Step Workflow

-

Sample Preparation:

-

Extract lipids as described in the LC-MS protocol.

-

Evaporate to complete dryness (anhydrous conditions are critical for silylation).

-

-

Derivatization Step 1: Methoximation (MOX)

-

Derivatization Step 2: Silylation (TMS)

-

GC-MS Conditions:

-

Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: 280°C, Splitless.

-

Oven Program: 100°C (1 min)

20°C/min to 280°C -

Detection: EI Source (70 eV), SIM Mode.

-

Target Ions (SIM)

-

5

-Cholestan-3-one-MOX: m/z 415 (M+), 384 (M-31, loss of OMe), 230. -

Note: The 5

and 5

Part 4: Visualization of Workflows

Caption: Decision tree and workflow for 5alpha-cholestan-3-one analysis, contrasting the high-sensitivity LC-MS/MS route with the structural specificity of GC-MS.

Part 5: Validation & Troubleshooting

Linearity & Range

-

LC-MS/MS: Linear dynamic range typically 10 pg/mL to 100 ng/mL (

). -

GC-MS: Linear dynamic range typically 5 ng/mL to 5000 ng/mL .

Common Pitfalls

-

Isomer Interference: 4-Cholesten-3-one (Cholestenone) is a common interference.

-

Solution: Ensure chromatographic baseline separation.[7] On a Phenyl-Hexyl column (LC), the conjugated ketone (Cholestenone) elutes differently than the saturated ketone (Cholestanone).

-

-

Incomplete Derivatization: Water in the reaction mixture can inhibit MOX formation in GC prep.

-

Solution: Ensure samples are strictly anhydrous before adding MOX/Pyridine.

-

-

Matrix Effects: Phospholipids can suppress ionization in LC-MS.

-

Solution: Use an Internal Standard (d7-labeled) or perform SPE cleanup (Oasis HLB) post-derivatization if sensitivity drops.

-

References

-

Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids.[3][8][9][10]

-

Griffiths, W. J., & Wang, Y. (2009).Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews.

-

Shefer, S., et al. (1966).Studies on the Biosynthesis of 5alpha-Cholestan-3beta-ol: Cholestenone 5alpha-reductase of rat liver. Journal of Biological Chemistry. (Foundational work on cholestanone metabolism).

-

National Institute of Standards and Technology (NIST). Cholestan-3-one, (5alpha)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[11]

-

Thermo Fisher Scientific.Analysis of Ketosteroids by Girard P Derivatization.

Sources

- 1. Cholestan-3-one, (5α)- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 7. researchgate.net [researchgate.net]

- 8. med.upenn.edu [med.upenn.edu]

- 9. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholestan-3-ol, (3α,5β)- [webbook.nist.gov]

Quantitative Analysis of 5α-Cholestan-3-one in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive and robust methodology for the identification and quantification of 5α-Cholestan-3-one, a significant mammalian metabolite of cholesterol, in various biological samples.[1] The protocol detailed herein leverages the high separation efficiency and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate and reproducible results.[2] This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who require a reliable analytical workflow for this and similar ketosteroids. The causality behind critical experimental choices, from sample preparation and derivatization to instrument parameters, is elucidated to provide a deeper understanding of the analytical process.

Introduction: The Significance of 5α-Cholestan-3-one Analysis

5α-Cholestan-3-one is a 3-oxo-5α-steroid that serves as a key intermediate in the biosynthesis of 5α-cholestan-3β-ol.[3] Its presence and concentration in biological matrices can be indicative of various metabolic processes and are of interest in several research areas. For instance, fecal levels of the isomeric 5β-cholestan-3-one have been associated with colon cancer and adenomatous polyps, highlighting the diagnostic potential of cholestanone isomers.[4] Accurate quantification of 5α-Cholestan-3-one is therefore crucial for advancing our understanding of steroid metabolism and its role in health and disease.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for steroid analysis due to its high resolution and sensitivity.[5] However, the inherent chemical properties of steroids, such as low volatility and thermal instability, necessitate chemical derivatization to improve their chromatographic and mass spectrometric behavior.[5][6][7] This application note provides a detailed protocol for the successful analysis of 5α-Cholestan-3-one, addressing the critical steps of sample preparation, derivatization, and GC-MS analysis.

Experimental Workflow Overview

The analytical workflow for 5α-Cholestan-3-one is a multi-step process designed to ensure the accurate and precise measurement of the analyte. Each step is optimized to maximize recovery, minimize interference, and ensure the stability of the target compound.

Caption: Overall experimental workflow for the GC-MS analysis of 5α-Cholestan-3-one.

Materials and Methods

Reagents and Standards

-

5α-Cholestan-3-one analytical standard (≥98% purity)

-

Internal Standard (IS): e.g., 5α-Androstan-3-one or a stable isotope-labeled 5α-Cholestan-3-one

-

Solvents: Hexane, Ethyl Acetate, Methanol, Acetonitrile (HPLC or GC grade)

-

Derivatization reagents:

-

Methoxylamine hydrochloride (MOX)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

Pyridine (anhydrous)

-

Sodium hydroxide (for saponification/hydrolysis)

-

β-glucuronidase/sulfatase from Helix pomatia (for enzymatic hydrolysis)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation Protocol

The choice of sample preparation technique is contingent on the biological matrix and whether the analysis is targeting free or total (free + conjugated) 5α-Cholestan-3-one.

Protocol 1: Extraction from Serum/Plasma

-

Spiking: To 1 mL of serum/plasma, add the internal standard.

-

Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of hexane.

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

-

Elute the analyte with 3 mL of ethyl acetate.[9]

-

Evaporate the eluate to dryness.

-

Protocol 2: Extraction and Hydrolysis from Urine

-

Spiking: To 2 mL of urine, add the internal standard.

-

Enzymatic Hydrolysis (for total concentration):

-

Add 1 mL of acetate buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase/sulfatase solution.

-

Incubate at 55°C for 3 hours.

-

-

Extraction:

-

Perform liquid-liquid extraction (LLE) by adding 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube. Repeat the extraction.

-

Combine the organic extracts and evaporate to dryness.

-

Derivatization Protocol

Derivatization is a critical step to enhance the volatility and thermal stability of 5α-Cholestan-3-one for GC-MS analysis.[6][7] A two-step process involving methoximation followed by silylation is highly effective for ketosteroids.[5]

-

Methoximation:

-

To the dried extract, add 50 µL of 2% methoxylamine hydrochloride in pyridine.

-

Incubate at 60°C for 30 minutes. This step converts the keto group to a methoxime derivative, preventing enolization.[5]

-

-

Silylation:

-

After cooling, add 50 µL of MSTFA + 1% TMCS.

-

Incubate at 60°C for 30 minutes. This step converts any hydroxyl groups to their trimethylsilyl (TMS) ethers.

-

The resulting derivative is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of the derivatized 5α-Cholestan-3-one. Optimization may be required based on the specific instrument and column used.

| GC Parameter | Condition |

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min. |

| MS Parameter | Condition |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Analysis and Interpretation

Identification and Retention Time

The identification of 5α-Cholestan-3-one is based on its retention time and the presence of characteristic ions in its mass spectrum. Under the specified GC conditions, the derivatized analyte will have a reproducible retention time.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of the methoxime-trimethylsilyl (MO-TMS) derivative of 5α-Cholestan-3-one will exhibit a characteristic fragmentation pattern. The molecular ion (M+) is expected at m/z 415 (for the methoxime derivative). Key fragment ions are crucial for confirmation. The NIST WebBook provides a reference mass spectrum for underivatized 5α-Cholestan-3-one, which shows a molecular ion at m/z 386 and significant fragments at m/z 246, 231, and others.[10]

The fragmentation of the steroid nucleus is a complex process, but key cleavages can be predicted. The following diagram illustrates a plausible fragmentation pathway for the underivatized 5α-Cholestan-3-one molecular ion.

Caption: Plausible fragmentation pathway for underivatized 5α-Cholestan-3-one.

For quantitative analysis in SIM mode, the following ions are recommended for monitoring:

| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 5α-Cholestan-3-one (as MO-TMS derivative) | 415 | 400, 312 |

| Internal Standard (analyte specific) | To be determined | To be determined |

The selection of these ions should be confirmed by analyzing a standard of the derivatized compound. The ratio of the qualifier ions to the quantifier ion should remain constant across all samples and standards.

Method Validation and Quality Control

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

-

Linearity: A calibration curve should be prepared by analyzing a series of standards at different concentrations. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.[11]

-

Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically 85-115% for accuracy and <15% for precision.[12]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be experimentally determined to define the sensitivity of the method.[11]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components should be assessed by analyzing blank matrix samples.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable workflow for the quantitative analysis of 5α-Cholestan-3-one in biological matrices. The protocol emphasizes the critical role of appropriate sample preparation and derivatization to achieve the necessary sensitivity and accuracy. By understanding the rationale behind each step, researchers can confidently apply and adapt this methodology for their specific research needs in steroid analysis. This comprehensive approach ensures the generation of high-quality, defensible data for both research and clinical applications.

References

-

Borges, C. R., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. [Link]

- Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 22-30.

- Gómez-González, E., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2827-2851.

- Knapp, F. F., Wilson, M. S., & Schroepfer Jr, G. J. (1976). Mass spectral fragmentation of 5alpha-hydroxysteroids. Chemistry and Physics of Lipids, 16(1), 31-59.

- Marcos, J., & Pozo, O. J. (2018). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Methods in molecular biology (Clifton, N.J.), 1731, 147–167.

-

National Center for Biotechnology Information. (n.d.). 5alpha-Cholestan-3-one. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cholestan-3-one, (5α)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Retrieved from [Link]

- Shefer, S., Hauser, S., & Mosbach, E. H. (1966). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. I. Cholestenone 5α-Reductase of Rat Liver. Journal of Biological Chemistry, 241(4), 946-952.

- Torktales, et al. (2017). Pre-treatment of different biological matrices for exogenous testosterone analysis: A review.

- Tuffin, G., et al. (2014). Validation of an In-House-Developed GC-MS Method for 5α-Cholestanol According to ISO 15189:2012 Requirements.

- Vicente, F., et al. (2011). GC-MS method development and validation for anabolic steroids in feed samples. PubMed.

- Wang, Z., et al. (2021). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis.

Sources

- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]

- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholestan-3-one, (5α)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) for steroid separation.

Application Note: High-Performance Liquid Chromatography (HPLC) for Steroid Separation

Abstract

Steroid analysis presents unique chromatographic challenges due to the structural similarity of metabolites (e.g., stereoisomers, hydroxylated congeners) and the complexity of biological matrices.[1][2][3] This guide provides a comprehensive framework for developing robust HPLC methods for steroids. It moves beyond standard C18 protocols to explore alternative stationary phases (Biphenyl, Phenyl-Hexyl) and mobile phase engineering that resolve critical pairs such as cortisol/cortisone and testosterone/epitestosterone.

Introduction & Chemical Challenges

Steroids share a tetracyclic carbon framework (cyclopentanoperhydrophenanthrene). Small structural changes—such as the orientation of a hydroxyl group (

The Analytical Problem:

-

Hydrophobicity: Steroids are neutral and lipophilic, making Reversed-Phase (RP-HPLC) the standard.

-

Critical Pairs: Common C18 columns often fail to resolve structural isomers (e.g., 17-hydroxyprogesterone vs. 21-hydroxyprogesterone) because interaction is dominated purely by hydrophobicity.

-

Matrix Interference: Endogenous lipids in serum/urine can co-elute, requiring rigorous sample preparation.

Method Development Strategy: The "Selectivity First" Approach

Successful steroid separation relies on manipulating selectivity (

Stationary Phase Selection

While C18 is the workhorse, it is often insufficient for complex steroid panels.

-

C18 (Octadecyl): Best for general screening. Relies on hydrophobic dispersion forces.

-

Biphenyl / Phenyl-Hexyl: Superior for Steroids. These phases offer

- -

Porous Graphitic Carbon (PGC): Used for highly polar steroid conjugates (glucuronides/sulfates) that do not retain on C18.

Mobile Phase Engineering

-

Methanol (MeOH) vs. Acetonitrile (ACN):

-

Rule of Thumb: Use Methanol for steroid isomers.[4]

-

Mechanism: ACN is a dipole-dipole solvent that can suppress the

-

-

-

Temperature: Steroid resolution is highly temperature-sensitive. Lower temperatures (

) often improve selectivity for isomers by "locking" them into rigid conformations, whereas higher temperatures (

Experimental Protocols

Protocol A: General Screening (High Throughput)

Target: Rapid quantification of major steroids (Cortisol, Testosterone, Progesterone). Suitability: Initial purity checks or simple matrices.

| Parameter | Condition |

| Column | C18 Core-Shell (e.g., Poroshell 120 EC-C18 or Accucore C18), |

| Mobile Phase A | Water + |

| Mobile Phase B | Acetonitrile + |

| Flow Rate | |

| Temp | |

| Gradient | 0 min: 20% B |

| Detection | UV @ 254 nm (conjugated ketones) or 240 nm |

Protocol B: High-Resolution Separation (Critical Pairs)

Target: Separation of isomers (Cortisol/Cortisone, Testosterone/Epitestosterone, 11-Deoxycortisol/21-Deoxycortisol).

Mechanism: Leverages

| Parameter | Condition |

| Column | Biphenyl Core-Shell (e.g., Kinetex Biphenyl, Raptor Biphenyl), |

| Mobile Phase A | Water + |

| Mobile Phase B | Methanol (No additive usually needed, or match A) |

| Flow Rate | |

| Temp | |

| Gradient | Isocratic hold often required for critical pairs. 0 min: 40% B 2 min: 40% B 12 min: 65% B 15 min: 95% B |

| Detection | MS/MS (MRM mode) or UV @ 244 nm |

Sample Preparation (Critical for Biological Fluids)

Direct injection of serum/urine ruins columns. Use Solid Phase Extraction (SPE).[5][6][7][8][9]

SPE Protocol (Polymeric Reversed-Phase):

-

Condition:

MeOH, then -

Load:

Serum/Urine (spiked with Internal Standard) + -

Wash 1:

Water (removes salts/proteins). -

Wash 2:

40% MeOH/Water (removes hydrophobic interferences; Critical step: optimize % MeOH to keep steroids on cartridge). -

Elute:

Methanol. -

Reconstitute: Evaporate to dryness (

stream,

Visualizations

Figure 1: Steroid Analysis Workflow

Caption: Integrated workflow from biological sampling to data output, highlighting the critical decision point for column selection.

Figure 2: Column Selection Decision Tree

Caption: Logic gate for selecting the optimal stationary phase based on analyte complexity and resolution requirements.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Use "End-capped" columns.[4] Add 0.1% Formic Acid to mobile phase.[4][5][10] |

| Merging Isomers | Insufficient selectivity. | Switch from C18 to Biphenyl . Switch organic modifier from ACN to Methanol . |

| Drifting Retention | Column contamination or temp fluctuation. | Use a column oven (essential for steroids). Wash column with 100% ACN after batch. |

| Low Sensitivity | Ion suppression (MS) or wrong UV wavelength. | For UV, check |

References

-

Agilent Technologies. (2012).[4] Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.[4] Application Note 5991-0450EN. Link

-

Thermo Fisher Scientific. (2016). Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids From Human Plasma.[2] Application Note 646. Link

-

National Institutes of Health (NIH). (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry.Link

-

Shimadzu Corporation. Analysis of Steroids using High Performance Liquid Chromatography. Application News. Link

-

Restek Corporation. Separation of Steroid Hormones on Raptor Biphenyl. Chromatogram LC_CF0608. Link

Sources

- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pjsir.org [pjsir.org]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. tandfonline.com [tandfonline.com]

Experimental design for studying the effects of 5alpha-Cholestan-3-one in cell culture.

Application Note: 5 -Cholestan-3-one as a Biophysical Probe for Membrane Order[1][2]

1Abstract & Strategic Rationale

5

Why use this molecule?

In membrane biophysics and drug development, 5

-

Steric Ordering: The rigid ring structure limits the motion of adjacent acyl chains.

-

Chemical Anchoring: The 3

-OH group forms hydrogen bonds with the carbonyls or phosphates of phospholipids (e.g., sphingomyelin).[1]

5

Pre-Experimental Considerations: The Solubility Paradox

The primary failure point in oxysterol experiments is delivery. 5

Vehicle Selection Matrix

| Delivery Vehicle | Suitability | Pros | Cons |

| Ethanol/DMSO | Low | Simple preparation.[1] | Rapid precipitation in aqueous media ("micro-crystals"). High solvent toxicity (>0.5% v/v). |

| BSA Complex | Medium | Physiologically relevant.[1] | Undefined stoichiometry. BSA binds many lipids, creating background noise. |

| M | High | Gold Standard. Water-soluble inclusion complex.[1] Precise loading. | Requires complexation protocol (see below). Can deplete endogenous cholesterol if not saturated. |

Core Protocol: Preparation of Sterol-M CD Complexes[1][2]

Objective: To create a water-soluble, defined stock of 5

Reagents

-

5

-Cholestan-3-one (Purity >98%, crystalline).[1] -

Methyl-

-cyclodextrin (M -

Chloroform (HPLC Grade).

-

Nitrogen gas stream.[1]

-

Buffer A: PBS (pH 7.4), sterile filtered.

Workflow Visualization

Figure 1: Workflow for generating water-soluble sterol-cyclodextrin complexes. High energy sonication is critical to force the hydrophobic sterol into the cyclodextrin cavity.

Step-by-Step Procedure

-

Molar Ratio Calculation: Target a 1:10 (Sterol : M

CD) molar ratio to ensure solubility.-

Example: To make a 2.5 mM Sterol stock, prepare a 25 mM M

CD solution in Buffer A.

-

-

Film Formation:

-

Dissolve 1 mg of 5

-Cholestan-3-one in 200 -

Evaporate solvent under a gentle stream of Nitrogen while rotating the vial to create a thin, uniform film on the bottom.

-

Critical: Vacuum desiccate for 1 hour to remove trace solvent.[1]

-

-

Complexation:

-

Add the pre-warmed (37°C) M

CD solution to the dried film. -

Vortex vigorously for 1 minute.

-

Sonication: Sonicate using a bath sonicator (or probe sonicator at 20% amplitude) at 50°C for 10–15 minutes. The solution must turn from cloudy to optically clear.

-

-

Filtration: Pass the solution through a 0.22

m PES syringe filter to remove any non-complexed micro-crystals. -

Validation: Measure absorbance at 240-260 nm (if applicable) or verify concentration via HPLC if precise stoichiometry is required. For most functional assays, the calculated yield is assumed to be ~80-90%.[1]

Application Protocol: Membrane Fluidity Assay (Laurdan)[2]

Objective: To quantify the ordering effect of 5

Mechanistic Insight

5

Figure 2: Mechanistic divergence.[1] 5

Protocol Steps

-

Cell Preparation:

-

Seed cells (e.g., HeLa, CHO) in 96-well black-walled plates.[1]

-

Grow to 70% confluence.

-

-

Lipid Exchange (Loading):

-

Staining:

-

Add Laurdan dye (final conc. 5

M) directly to the media. -

Incubate 30 mins at 37°C in the dark.

-

-

Acquisition:

-

Excitation: 340 nm.[1]

-

Emission 1 (

): 440 nm (Ordered/Gel phase). -

Emission 2 (

): 490 nm (Disordered/Liquid phase).

-

-

Data Analysis:

-

Calculate Generalized Polarization (GP):

[1]

-

Expected Results

Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| Cytotoxicity | M | Do not exceed 5-10 mM final M |

| Precipitation | Incomplete complexation.[1] | Ensure stock solution is optically clear before adding to cells.[1] Re-sonicate if necessary.[1] |

| No Effect Observed | High endogenous cholesterol.[1] | Use M |

References

-

PubChem. (n.d.). 5alpha-Cholestan-3-one Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA)-Biomembranes. Retrieved from [Link]

-

Gimpl, G., & Gehrig-Burger, K. (2007).[1] Cholesterol reporter molecules.[5][6] Bioscience Reports. Retrieved from [Link]

-

Parasassi, T., et al. (1991). Phase fluctuation in phospholipid membranes revealed by Laurdan fluorescence. Biophysical Journal.[1] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. diva-portal.org [diva-portal.org]

- 5. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Resolution Quantification of 5alpha-Cholestan-3-one in Cerebrotendinous Xanthomatosis (CTX) Studies

Executive Summary

This guide details the analytical utility and quantification protocol for 5alpha-cholestan-3-one (5α-cholestanone), a critical intermediate in the aberrant lipid metabolism associated with Cerebrotendinous Xanthomatosis (CTX) . While clinical diagnosis often relies on elevated cholestanol, 5alpha-cholestan-3-one serves as a highly specific flux marker for the "cholestanol shunt" pathway.

In CTX, the deficiency of mitochondrial sterol 27-hydroxylase (CYP27A1) blocks normal bile acid synthesis.[1] This blockage removes feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), driving a massive upregulation of cholesterol turnover. Consequently, intermediates are diverted into the formation of cholestanol via 5alpha-cholestan-3-one. Quantifying this specific ketone provides researchers with a direct readout of the pathway's hyperactivity and the efficacy of therapeutic interventions (e.g., CDCA replacement) before downstream tissue deposition occurs.

Biochemical Context: The Cholestanol Shunt

To understand the utility of 5alpha-cholestan-3-one, one must map the metabolic diversion caused by the CYP27A1 mutation.

Pathway Visualization

The following diagram illustrates the block in bile acid synthesis and the compensatory shunt leading to cholestanol accumulation.

Caption: The metabolic block at CYP27A1 prevents CDCA formation, removing feedback inhibition. This drives flux through 5alpha-reductase, accumulating 5alpha-cholestan-3-one and subsequently cholestanol.

Experimental Protocol: Quantification in Plasma

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) , the gold standard for neutral sterol profiling due to its superior resolution of structural isomers (e.g., separating 5α- from 5β- isomers).

Materials & Reagents[2]

-

Target Analyte: 5alpha-Cholestan-3-one (CAS: 566-88-1).

-

Internal Standard (ISTD): 5alpha-Cholestane (CAS: 481-21-0) or Epicoprostanol.

-

Derivatization Reagents:

-

Methoxyamine hydrochloride (MOX) in Pyridine (2% w/v).

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

-

Solvents: Cyclohexane, n-Hexane, Ethanol (absolute).

Sample Preparation Workflow

| Step | Procedure | Critical Mechanism |

| 1. Spiking | Add 10 µL of 5α-Cholestane ISTD (100 µg/mL) to 100 µL of plasma. | Corrects for extraction efficiency and injection variability. |

| 2. Hydrolysis | Add 1 mL of 1M Ethanolic KOH. Incubate at 60°C for 60 mins . | Saponification: Breaks ester bonds to release total sterols (cholesterol/cholestanol are largely esterified in plasma). |

| 3. Extraction | Add 1 mL Cyclohexane and 0.5 mL dH2O. Vortex (2 min), Centrifuge (3000g, 5 min). | Partitioning of neutral sterols into the organic phase. |

| 4. Drying | Transfer the upper organic layer to a fresh vial. Evaporate to dryness under N2 stream at 40°C. | Removes solvent; prepares sample for derivatization. |

| 5. Derivatization A | Add 50 µL MOX/Pyridine . Incubate 60°C for 60 mins . | Methoximation: Protects the ketone group on C3 of 5α-cholestan-3-one, preventing enolization and ensuring a single peak. |

| 6. Derivatization B | Add 50 µL MSTFA . Incubate 60°C for 30 mins . | Silylation: Converts hydroxyl groups (on cholesterol/cholestanol) to TMS ethers for volatility. |

Instrumental Analysis (GC-MS)

System Configuration:

-

Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 280°C.

Temperature Program:

-

Initial: 180°C (Hold 1 min).

-

Ramp 1: 20°C/min to 260°C.

-

Ramp 2: 5°C/min to 300°C (Hold 10 min).

MS Acquisition (SIM Mode): Quantification requires Selected Ion Monitoring (SIM) for maximum sensitivity.

| Analyte | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Order |

| 5α-Cholestane | None | 217 | 372, 149 | 1 (Earliest) |

| 5α-Cholestan-3-one | MO-TMS | 415 | 384, 230 | 2 |

| Cholesterol | TMS | 329 | 368, 458 | 3 |

| Cholestanol | TMS | 306 | 215, 460 | 4 (Latest) |

Note: The MO-derivative of 5alpha-cholestan-3-one (MW 386) adds a methoxime group (+29 Da shift), resulting in a molecular weight of 415. Ensure your MS method looks for the MO-derivative mass, not the underivatized ketone.

Application Notes for Researchers

Diagnostic Differentiation

While cholestanol is the primary diagnostic marker, 5alpha-cholestan-3-one levels provide specific insight into the 5α-reductase pathway activity .

-

Normal Plasma: Trace levels (< 0.1 µg/mL).

-

CTX Plasma: Significantly elevated (often 10-50x fold increase).

-

Differentiation: High 5alpha-cholestan-3-one distinguishes CTX from other lipid storage disorders (e.g., Sitosterolemia) where plant sterols accumulate but this specific mitochondrial block precursor does not.

Therapeutic Monitoring (CDCA Therapy)

Treatment with Chenodeoxycholic Acid (CDCA) restores the bile acid pool and reinstates feedback inhibition on CYP7A1.

-

Biomarker Response: 5alpha-cholestan-3-one has a shorter half-life than tissue-bound cholestanol.

-

Utility: It serves as a rapid-response marker . A drop in plasma 5alpha-cholestan-3-one indicates successful downregulation of the pathway before total plasma cholestanol levels normalize (which can take months).

In Vitro Mechanistic Studies

For drug development targeting CYP7A1 inhibitors or bile acid analogs :

-

Cell Model: HepG2 cells (CRISPR-Cas9 knockout of CYP27A1).

-

Readout: Measure intracellular 5alpha-cholestan-3-one concentration.

-

Interpretation: A reduction in this metabolite confirms upstream inhibition of the pathological flux, validating the drug candidate's mechanism of action.

References

-

Björkhem, I., & Hansson, M. (2010). Cerebrotendinous xanthomatosis: an update. Current Opinion in Lipidology. Link

-

Salen, G., et al. (1991). Biosynthesis of sitostanol from sitosterol in cerebrotendinous xanthomatosis. Journal of Lipid Research. Link

-

Griffiths, W. J., et al. (2013). Sterols and oxysterols in plasma: analytical requirements for diagnostic and clinical research. Journal of Steroid Biochemistry and Molecular Biology. Link

-

NIST Mass Spectrometry Data Center. (2023). Cholestanol and Cholestanone Mass Spectra.[2] National Institute of Standards and Technology.[3] Link

-

Honda, A., et al. (2010). Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS. Journal of Lipid Research. Link

Sources

Troubleshooting & Optimization

How to improve the yield of 5alpha-Cholestan-3-one synthesis.

Technical Support Center: Optimizing 5 -Cholestan-3-one Synthesis

Case ID: 5A-CHO-SYN-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of 5

This guide addresses the two primary synthetic routes:

Module 1: The Oxidation Pathway (Recommended)

Context: This protocol assumes you are starting with 5

Standard Protocol: Jones Oxidation

The Jones oxidation (CrO

Optimized Workflow

-

Dissolution: Dissolve 5

-cholestan-3 -

Temperature Control: Cool the solution to 0–5°C .

-

Why: Steroids are prone to acid-catalyzed skeletal rearrangements at higher temperatures.[1]

-

-

Titration: Add Jones Reagent dropwise until a distinct orange color persists for >15 minutes.

-

Visual Cue: The reaction mixture will transition from green (reduced Cr

) to orange (excess Cr

-

-

Quenching: Add Isopropanol (2-propanol) dropwise until the solution returns to green.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | "Chromium Gel" entrapment | The Cr(OH) |

| Oily Product | Aldol condensation | Acetone self-condensed due to high acid concentration or temperature.[1] Fix: Keep T < 5°C and add reagent slowly. |

| Incomplete Reaction | Water in Acetone | Water shifts the equilibrium of the chromate ester formation. Fix: Use dry acetone and add MgSO |

Module 2: The Reduction Pathway (Stereoselectivity Critical)

Context: Users attempting to reduce Cholest-4-en-3-one (Cholestenone) often inadvertently produce mixtures of 5

The Thermodynamics of Selectivity

-

Catalytic Hydrogenation (Pd/C, Neutral): Often yields ~50:50 mixtures.[1]

-

Dissolving Metal Reduction (Li/NH

): Yields >95% 5

Protocol: Lithium/Ammonia Reduction (Birch Conditions)

-

Setup: Condense anhydrous NH

into a flask at -78°C. -

Dissolution: Dissolve Cholest-4-en-3-one in dry THF/Ether and add to the ammonia.

-

Reduction: Add Lithium metal (wire) until a deep blue color persists (solvated electrons).[1]

-

Quenching: Add solid NH

Cl. Allow NH -

Oxidation (Critical Step): The product of this reduction is often the thermodynamically stable enolate or alcohol. A mild "back-oxidation" (e.g., Jones or PCC) may be required if the ketone was over-reduced to the alcohol.[1]

Module 3: Visualization of Pathways

The following diagram illustrates the decision matrix for synthesis, highlighting the critical stereochemical checkpoints.

Figure 1: Synthetic logic flow.[1] The Green pathway (via Cholestanol) offers the highest stereochemical fidelity for standard laboratory synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my product have a lower melting point (118-120°C) than the literature value (128-130°C)?

A: This indicates contamination with 5

-

Diagnostic: Check

H NMR. The C-19 angular methyl signal is distinct.[1] -

Solution: Recrystallize from Methanol/Ethyl Acetate.

Q2: Can I use PCC instead of Jones Reagent? A: Yes. PCC (Pyridinium Chlorochromate) is milder and avoids acid-catalyzed isomerization.[1]

-

Protocol: Use 1.5 eq PCC in CH

Cl -

Benefit: Easier workup (filtration through silica/Celite) compared to the chromium emulsion of Jones.

-

Drawback: Slower reaction time; PCC residues can be difficult to remove completely without chromatography.

Q3: How do I remove the green chromium salts efficiently? A: Do not try to extract out of the emulsion. Instead, add Celite to the reaction mixture, stir for 5 minutes, and filter the entire slurry through a pad of Celite/Silica. Wash the pad with ether. This physically traps the chromium salts.

References

-

Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver. Source: PubMed (NIH) URL:[1][Link]1]

-

Jones Oxidation - Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]1]

-

5alpha-Cholestan-3-one | C27H46O | CID 92128. Source:[1][9] PubChem (NIH) URL:[1][Link]1]

-

Pyridinium Chlorochromate (PCC) - Reagent Guide. Source: Master Organic Chemistry URL:[Link]1]

-

Cholest-4-en-3-one 5α-reductase of rat liver. Source: Journal of Biological Chemistry (via ResearchGate) URL:[1][Link]1]

Sources

- 1. 5α-Cholestan-3-one crystalline 566-88-1 [sigmaaldrich.com]

- 2. The mechanism of the isomerization of Cholest-5-en-3-one to cholest-4-en-3-one by cholesterol oxidase [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 5 -cholestan-3 -ol in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Bile acids. LXIV. Synthesis of 5 alpha-cholestane-3 alpha, 7 alpha, 25-triol and esters of new 5 alpha-bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing GC-MS for Sensitive Detection of 5α-Cholestan-3-one

Welcome to the technical support center for the analysis of 5α-Cholestan-3-one. This guide, designed for researchers, scientists, and drug development professionals, provides expert-driven answers and troubleshooting protocols to help you achieve sensitive, robust, and reproducible results in your GC-MS experiments. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the reasons behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of 5α-Cholestan-3-one.

Q1: Why is derivatization required for the GC-MS analysis of 5α-Cholestan-3-one?

A1: Derivatization is a critical step for several reasons. 5α-Cholestan-3-one, in its natural state, has a polar ketone functional group.[1][2] This polarity makes it less volatile and prone to thermal degradation at the high temperatures used in the GC injector and column.[3][4] Derivatization chemically modifies this ketone group, converting it into a less polar, more volatile, and more thermally stable compound.[3][5] This transformation is essential for achieving good chromatographic peak shape, preventing on-column degradation, and enhancing detection sensitivity.[6]

Q2: What is the most effective derivatization strategy for a ketosteroid like 5α-Cholestan-3-one?

A2: A two-step derivatization process is widely considered the most effective strategy for ketosteroids.[7]

-

Step 1: Oximation. The first step targets the ketone group. This is typically done using a reagent like methoxylamine HCl (MEOX) or hydroxylamine HCl. This reaction protects the carbonyl group and, critically, prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte.[7]

-